Aromadendrin has been studied for its inhibitory effect on T cell activity, with the aim of identifying a non-cytotoxic immunosuppressive reagent .
Method of Application: The effect of aromadendrin on the activity, cell viability, and proximal signal transduction of activated T cells was evaluated using conventional and qualitative PCR, MTT assays, flow cytometry, and Western blotting .
Results: Aromadendrin effectively regulated IL-2 and IFNγ production in vitro from activated Jurkat T cells without cytotoxicity . Pre-treatment with aromadendrin also suppressed the expression levels of surface molecules CD69, CD25, and CD40L . Reduced calcium (Ca 2+) influx in activated T cells pre-treated with aromadendrin was observed . Western blotting revealed that aromadendrin blocked the dephosphorylation of nuclear factor of activated T (NFAT) cells and its nuclear translocation . The involvement of the NFκB and MAPK pathways in the inhibitory effect of aromadendrin was also demonstrated .
Aromadendrin has been repurposed as a dual amyloid promoter to accelerate amyloid aggregation/fibrillization and reduce neuroblastoma/insulinoma toxicity of both Aβ 42 (associated with Alzheimer’s disease) and hIAPP 37 (associated with Type II diabetes) .
Method of Application: ThT, AFM, and CD results were used to evaluate the effect of adding aromadendrin to amyloid solutions with 1 to 5 molar ratios .
Results: Aromadendrin caused significant acceleration in Aβ 42 fibrillization by 86–114% and hIAPP fibrillization by 20–68% as evidenced by shortening or bypassing of the lag phase, promoting the growth phase, and rapidly converting the amyloid species towards the higher ordered β-structure-rich aggregates . Aromadendrin-treated cell samples enabled the rescue of cells from both Aβ- and hIAPP-induced toxicity by increasing cell viability by 12–15% (Aβ) and 10–49% (hIAPP) and reducing cell apoptosis by 45–67% (Aβ) and 10–30% (hIAPP) .
Aromadendrin, also known as dihydrokaempferol, has the chemical formula C₁₅H₁₂O₆ and is characterized by its tetrahydroxyflavanone structure. It belongs to a larger class of compounds known as flavonoids, which are known for their antioxidant properties and role in plant pigmentation. Aromadendrin exhibits a unique arrangement of hydroxyl groups on its flavonoid backbone, contributing to its biological activities and interactions .
Aromadendrin has been shown to exhibit various biological activities in scientific studies. These include:
The exact mechanisms underlying these activities are still being explored. However, the structure of Aromadendrin with its hydroxyl groups might contribute to its antioxidant and anti-amyloidogenic properties [, ].
Aromadendrin can undergo various chemical transformations. One notable reaction involves the reduction of aromadendrin to produce (+)-leucopelargonidin using sodium borohydride. This transformation highlights the compound's reactivity and potential utility in organic synthesis . Additionally, aromadendrin can be acylated to form derivatives such as (2R,3R)-trans-aromadendrin-7-O-beta-D-glucopyranoside-6′′-(4′′′-hydroxy-2′′′-methylene butanoate), which has been isolated from the stem bark of Afzelia bella .
Aromadendrin exhibits a wide range of biological activities. Research indicates that it possesses anti-inflammatory, antioxidant, and antiproliferative properties. For instance, studies have shown that aromadendrin can inhibit T cell activation by regulating calcium influx and modulating nuclear factor of activated T cell activity . Furthermore, it has demonstrated protective effects against neuronal cell death induced by methamphetamine by regulating endoplasmic reticulum stress and enhancing the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway .
Aromadendrin can be synthesized through several methods:
The applications of aromadendrin are diverse:
Interaction studies have revealed that aromadendrin can influence various biological pathways:
Aromadendrin shares structural similarities with several other flavonoids. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dihydrokaempferol | Flavanonol | Precursor to aromadendrin; less hydroxylation |
Kaempferol | Flavonol | More widespread in plants; fewer hydroxyl groups |
Quercetin | Flavonol | Known for stronger antioxidant properties; more common |
Myricetin | Flavonol | Exhibits higher anti-inflammatory activity |
Aromadendrin stands out due to its specific arrangement of hydroxyl groups that enhance its biological activities compared to these similar compounds. Its unique interactions within various biological systems make it a subject of ongoing research for potential therapeutic benefits.
Irritant